6-(3-methoxyphenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol 6-(3-methoxyphenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1040654-95-2
VCID: VC11816873
InChI: InChI=1S/C23H21N3O3S/c1-14-7-4-5-10-18(14)22-24-20(15(2)29-22)13-30-23-25-19(12-21(27)26-23)16-8-6-9-17(11-16)28-3/h4-12H,13H2,1-3H3,(H,25,26,27)
SMILES: CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5 g/mol

6-(3-methoxyphenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

CAS No.: 1040654-95-2

Cat. No.: VC11816873

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

6-(3-methoxyphenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol - 1040654-95-2

Specification

CAS No. 1040654-95-2
Molecular Formula C23H21N3O3S
Molecular Weight 419.5 g/mol
IUPAC Name 4-(3-methoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C23H21N3O3S/c1-14-7-4-5-10-18(14)22-24-20(15(2)29-22)13-30-23-25-19(12-21(27)26-23)16-8-6-9-17(11-16)28-3/h4-12H,13H2,1-3H3,(H,25,26,27)
Standard InChI Key MNDZUKPGAZUILJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Canonical SMILES CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC

Introduction

The compound 6-(3-methoxyphenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic molecule that incorporates several functional groups, including a pyrimidine ring, an oxazole ring, and a methoxyphenyl group. This compound's structure suggests potential applications in pharmaceuticals or materials science due to its diverse functional groups, which can participate in various chemical interactions.

Synthesis of Similar Compounds

Compounds with pyrimidine and oxazole rings are often synthesized through multi-step reactions involving condensation and cyclization processes. For example, pyrimidine derivatives can be synthesized by reacting appropriate starting materials like diamines and dicarbonyl compounds in the presence of catalysts or under specific conditions . Oxazole rings can be formed through the cyclization of acylamino acids or similar precursors .

Synthesis Steps for Similar Compounds:

  • Starting Materials: Typically involve aromatic amines, aldehydes, and other functionalized compounds.

  • Condensation Reactions: Forming initial intermediates through condensation reactions.

  • Cyclization: Converting linear intermediates into cyclic structures like oxazoles or pyrimidines.

  • Functionalization: Adding specific functional groups such as methoxy or sulfanyl groups.

Biological and Pharmaceutical Applications

Pyrimidine and oxazole derivatives are known for their biological activities, including antiviral, antibacterial, and anticancer properties. For example, some pyrimidine derivatives are used as antiviral drugs, while oxazole derivatives have shown promise in anticancer research .

Potential Applications:

  • Antiviral Agents: Pyrimidine derivatives can inhibit viral replication.

  • Anticancer Agents: Oxazole derivatives may exhibit cytotoxic effects on cancer cells.

  • Antibacterial Agents: Some compounds with these rings show activity against bacterial strains.

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